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Compound of Interest

Compound Name: 7,4'-Dihydroxyhomoisoflavane

Cat. No.: B1245816

For Researchers, Scientists, and Drug Development Professionals
Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a
16-carbon skeleton (C6-C1-C2-C6), which distinguishes them from the more common
flavonoids and isoflavonoids. 7,4'-Dihydroxyhomoisoflavane, a specific member of this class,
possesses hydroxyl groups at the 7 and 4' positions, suggesting potential biological activities of
interest in drug discovery and development. This technical guide provides a comprehensive
overview of the expected spectroscopic data (NMR and MS) for 7,4'-
Dihydroxyhomoisoflavane, based on the analysis of structurally related compounds and
general knowledge of the homoisoflavonoid class. Detailed experimental protocols for
spectroscopic analysis are also presented.

While specific experimental data for 7,4'-Dihydroxyhomoisoflavane is not readily available in
the current literature, this guide serves as a predictive resource for its characterization. The
structural characterization of homoisoflavonoids is primarily reliant on techniques such as
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Predicted Spectroscopic Data
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The following tables summarize the expected *H and 3C NMR chemical shifts and key mass
spectrometry fragmentation patterns for 7,4'-Dihydroxyhomoisoflavane. These predictions
are based on data from closely related homoisoflavonoids and general spectroscopic principles
for this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
homoisoflavonoids, *H and 3C NMR spectra provide characteristic signals for the chroman ring
system and the benzyl substituent.

Table 1: Predicted *H NMR Spectroscopic Data for 7,4'-Dihydroxyhomoisoflavane (in DMSO-
de)
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (6, ppm) (J, Hz)
H-2 ~4.2-45 m
H-3 ~2.8-3.2 m
H-4a ~2.7-2.9 dd J=16, 11
H-4p3 ~2.5-2.7 dd J=16,5
H-5 ~7.6-7.8 d J=8.5
H-6 ~6.3-6.5 dd J=8.5,25
H-8 ~6.2-6.4 d J=25
H-2' ~7.0-7.2 d J=8.5
H-3' ~6.6 - 6.8 d J=85
H-5' ~6.6 - 6.8 d J=8.5
H-6' ~7.0-7.2 d J=85
7-OH ~9.0 - 10.0 s
4'-OH ~9.0-95 S
C9-H2 ~25-2.8 m

Table 2: Predicted 13C NMR Spectroscopic Data for 7,4'-Dihydroxyhomoisoflavane (in

DMSO-de)
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Carbon Predicted Chemical Shift (8, ppm)
C-2 ~70-72
C-3 ~45 - 48
C-4 ~30-33
C-4a ~115-117
C-5 ~128 - 130
C-6 ~108 - 110
C-7 ~160 - 162
C-8 ~102 - 104
C-8a ~155 - 157
Cc-1 ~130-132
Cc-2 ~130-132
C-3 ~115-117
c-4 ~155 - 157
C-5' ~115- 117
C-6' ~130 - 132
C-9 ~30-35

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For homoisoflavonoids, characteristic fragmentation involves cleavage of the
C3-C9 bond.[2]

Table 3: Predicted Mass Spectrometry Data for 7,4'-Dihydroxyhomoisoflavane
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lon Predicted m/z Description
[M+H]* 271.10 Molecular ion
[M-H]~ 269.09 Molecular ion

Retro-Diels-Alder (RDA)
Fragment 1 163 fragmentation of the chroman

ring

Cleavage of the C3-C9 bond,
Fragment 2 107 corresponding to the 4-
hydroxybenzyl moiety

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for
homoisoflavonoids.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified homoisoflavonoid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CD30D, or acetone-ds).

e Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5
mm probe.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-
64 scans.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a standard one-dimensional *3C NMR spectrum with proton decoupling.
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o Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s,
1024-4096 scans.

o Reference the spectrum to the solvent peak.

e 2D NMR Experiments: To unambiguously assign the structure, perform 2D NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the purified homoisoflavonoid (e.g., 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

« lonization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids, typically in
both positive and negative ion modes.[2]

e MS Acquisition:
o Acquire full scan mass spectra to determine the molecular weight.

o Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation
data for structural elucidation. Collision-induced dissociation (CID) is the most common
fragmentation method.

Workflow for Homoisoflavonoid Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
homoisoflavonoids from a natural source.
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Plant Material (e.g., bulbs, rhizomes)

A4

Extraction (e.g., with MeOH or EtOH)

A4

Solvent Partitioning (€.g., with Hexane, EtOAc, BUOH)

A4

Crude Extract (e.g., EtOAc fraction)

A4

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

A4

Fractions

A4

Preparative HPLC

Pure Homoisoflavonoid

Spectroscopic Analysis

NMR (1H, 13C, 2D) MS (HRMS, MS/MS)

Structure Elucidation

7,4'-Dihydroxyhomoisoflavane

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1245816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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